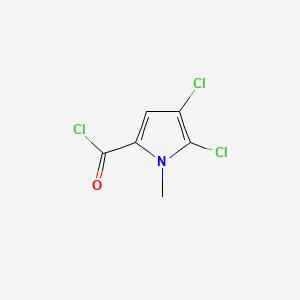![molecular formula C9H4N6 B566576 3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene CAS No. 103349-75-3](/img/structure/B566576.png)
3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole is a complex heterocyclic compound featuring three imidazole rings fused to a benzene core. This unique structure endows it with significant chemical and biological properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of trinitrosophloroglucinol with hydrazine hydrate in acetic acid . This reaction leads to the formation of the triimidazole structure through a series of intermediate steps.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of catalysts and controlled reaction conditions is crucial to ensure the scalability of the process.
化学反応の分析
Types of Reactions: 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the electronic structure of the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various alkylated or halogenated compounds.
科学的研究の応用
1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism by which 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole exerts its effects involves its interaction with specific molecular targets. The compound’s imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with DNA replication .
類似化合物との比較
1H-Benzo[d]imidazole: A simpler structure with one imidazole ring fused to a benzene ring.
1H-Benzo[d]thiazole: Similar to benzoimidazole but with a sulfur atom replacing one of the nitrogen atoms.
1H-Benzo[d]oxazole: Contains an oxygen atom in place of one nitrogen in the imidazole ring.
Uniqueness: 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole’s three imidazole rings provide a higher degree of reactivity and potential for interaction with various targets compared to its simpler counterparts. This makes it particularly valuable in applications requiring complex molecular interactions .
特性
CAS番号 |
103349-75-3 |
|---|---|
分子式 |
C9H4N6 |
分子量 |
196.173 |
InChI |
InChI=1S/C9H4N6/c1-10-4-5(11-1)7-9(15-3-13-7)8-6(4)12-2-14-8/h1-3H,(H,10,11) |
InChIキー |
CLIUTTUMFJMISK-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C3=NC=NC3=C4C2=NC=N4 |
同義語 |
1H-Benzo[1,2-d:3,4-d:5,6-d]triimidazole(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,1-d]thiazole-2-carboxaldehyde](/img/structure/B566494.png)








![benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid](/img/structure/B566510.png)
![Butoxy-[[(4-chlorophenyl)methylamino]-(2-hydroxyphenyl)methyl]phosphinic acid](/img/structure/B566511.png)
![6-amino-2-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B566516.png)
